molecular formula C23H25N3O2 B4193321 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide

3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide

Cat. No. B4193321
M. Wt: 375.5 g/mol
InChI Key: MCMGAGICHYMRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide, also known as MNPA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. MNPA is a naphthalene derivative that has shown promising results in various studies, including its use as an inhibitor of protein-protein interactions and as a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide involves its ability to inhibit protein-protein interactions. Specifically, it has been shown to inhibit the interaction between STAT3 and its target DNA, which is necessary for the transcription of genes involved in cell growth and survival. By inhibiting this interaction, 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the activity of enzymes involved in cancer cell metabolism. 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide is its specificity for the STAT3 protein, which makes it a potentially more effective anti-cancer agent than other compounds that target multiple proteins. However, 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide also has limitations, including its relatively low potency and its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide. One potential avenue is the development of more potent and soluble analogs of 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide, which could be used to improve its effectiveness as an anti-cancer agent. Additionally, further research is needed to better understand the mechanisms underlying 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide's anti-inflammatory effects, which could have implications for the treatment of a range of inflammatory diseases. Finally, 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide could be studied in combination with other compounds to determine whether it has synergistic effects that could be exploited in the development of new cancer therapies.

Scientific Research Applications

3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to inhibit the interaction between the transcription factor STAT3 and its target DNA, which has implications for the treatment of various types of cancer. 3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the field of oncology.

properties

IUPAC Name

3-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25-11-13-26(14-12-25)21-10-6-5-9-20(21)24-23(27)19-15-17-7-3-4-8-18(17)16-22(19)28-2/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMGAGICHYMRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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